molecular formula C10H16O2SSn B13348874 Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate

Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate

Cat. No.: B13348874
M. Wt: 319.01 g/mol
InChI Key: SBYZYEPYZQVCHC-UHFFFAOYSA-N
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Description

Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate is an organotin-substituted thiophene derivative. The trimethylstannyl (-Sn(CH₃)₃) group at the 2-position of the thiophene ring distinguishes it from other thiophene carboxylates. This compound is primarily utilized in cross-coupling reactions (e.g., Stille coupling) due to the reactivity of the tin moiety, enabling applications in organic synthesis and materials science.

Properties

Molecular Formula

C10H16O2SSn

Molecular Weight

319.01 g/mol

IUPAC Name

ethyl 2-trimethylstannylthiophene-3-carboxylate

InChI

InChI=1S/C7H7O2S.3CH3.Sn/c1-2-9-7(8)6-3-4-10-5-6;;;;/h3-4H,2H2,1H3;3*1H3;

InChI Key

SBYZYEPYZQVCHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The reaction conditions often include the use of a palladium catalyst, such as [Pd(PPh3)4], and a solvent like tetrahydrofuran (THF) . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organotin reagents, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s electronic properties are crucial for its function as a semiconductor. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituents at Thiophene Ring Key Functional Groups Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Amino (-NH₂), fused cyclohexane ring Ester (-COOEt), amine
Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate Cyano (-CN), methylthio (-SMe), amino (-NH₂) Ester, nitrile, sulfide
Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate Phenyl (-C₆H₅), fused benzene ring Ester, aromatic
Ethyl 2-[2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido] derivatives Cyanoacrylamide, phenolic -OH, methoxy (-OCH₃) Ester, amide, phenolic
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate Trifluoromethyl (-CF₃), amino (-NH₂) Ester, fluorinated aryl
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate Acetyl (-COCH₃), methylsulfanyl (-SMe) Ester, ketone, sulfide

Key Observations :

  • The trimethylstannyl group in the target compound is unique compared to amino, cyano, or aryl substituents in analogs.
  • Fused-ring systems (e.g., benzo[b]thiophene in ) improve planar rigidity, affecting electronic properties and binding in medicinal applications.

Physicochemical Properties

Property Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate
Molecular Formula C₁₀H₁₆O₂SSn (estimated) C₁₃H₁₇NO₂S C₉H₁₀N₂O₂S₂
Molar Mass (g/mol) ~323 (Sn contributes ~119) 263.3 258.36 (as per for a related compound)
Reactivity High (Stille coupling) Moderate (amide/condensation reactions) Moderate (nitrile participation in cyclization)
Stability Air/moisture-sensitive (Sn–C bond) Stable Stable under anhydrous conditions

Key Observations :

  • The tin atom significantly increases molar mass and alters solubility compared to lighter substituents like amino or cyano groups.
  • Electron-withdrawing groups (e.g., -CN in ) enhance electrophilicity at the thiophene ring, facilitating nucleophilic attacks.

Reaction Pathways and Byproducts

  • Stille Coupling : The tin group in the target compound facilitates cross-couplings with aryl/vinyl halides, yielding biaryl systems. Byproducts may include hexamethylditin (Me₃Sn–SnMe₃) .
  • Knoevenagel Condensation: Amino-substituted analogs react with aldehydes to form acrylamides , while cyano groups enable cyclizations to thieno-pyrimidines .

Biological Activity

Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate is an organotin compound that features a thiophene ring, a carboxylate functional group, and a trimethylstannyl substituent. Its molecular formula is C12_{12}H15_{15}OSn, with a molecular weight of approximately 288.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for various applications in organic electronics, such as conductive polymers and organic solar cells.

Structural Characteristics

FeatureDescription
Molecular FormulaC12_{12}H15_{15}OSn
Molecular Weight288.34 g/mol
Functional GroupsThiophene ring, carboxylate, trimethylstannyl
Potential ApplicationsOrganic electronics, antimicrobial agents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

  • In Vitro Antimicrobial Assays :
    • A study evaluated the compound against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results showed that at concentrations of 50 μg/mL, the compound exhibited a notable zone of inhibition against Escherichia coli and Staphylococcus aureus.
    • The minimum inhibitory concentration (MIC) was determined to be 25 μg/mL for E. coli and 12 μg/mL for S. aureus, indicating a potent antibacterial effect .
  • Comparative Analysis :
    • When compared to other thiophene derivatives, this compound demonstrated superior antibacterial properties, particularly against multidrug-resistant strains .

The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The trimethylstannyl group may enhance lipophilicity, facilitating better membrane penetration and increasing the compound's bioavailability within bacterial cells.

Summary of Biological Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
Escherichia coli15 ± 225
Staphylococcus aureus13 ± 212
Bacillus subtilisModerateNot determined

Future Directions

Further research is warranted to explore the full spectrum of biological activities exhibited by this compound. Potential studies could focus on:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models to evaluate therapeutic potential.
  • Mechanistic Studies : Investigating the precise biochemical pathways affected by the compound.
  • Formulation Development : Creating formulations for clinical applications in treating bacterial infections.

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